methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound featuring a furan ring, an imidazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic synthesis. One possible route includes:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the imidazole ring can be formed through a cyclization reaction with an appropriate amine and a thiol compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Esterification: The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting the double bond to a single bond, resulting in a more saturated imidazole derivative.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Amide or alcohol derivatives of the benzoate ester.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and imidazole rings may facilitate binding to active sites, while the benzoate ester could enhance membrane permeability. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate: Similar in structure but with variations in the substituents on the furan or imidazole rings.
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Another compound with a furan ring and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, an imidazole ring, and a benzoate ester, which together may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C24H19N3O5S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5S/c1-31-23(30)16-9-11-17(12-10-16)25-21(28)15-33-24-26-20(14-19-8-5-13-32-19)22(29)27(24)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,25,28)/b20-14+ |
InChI Key |
XUMYPDDDDHDEMP-XSFVSMFZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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